1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate
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Overview
Description
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is a synthetic phospholipid compound. . This compound is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This makes it an essential component in the formation of lipid bilayers and liposomes, which are crucial in various biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate can be synthesized through a multi-step process involving the esterification of glycerol with hexadecanoic acid (palmitic acid) to form dihexadecylglycerol. This intermediate is then phosphorylated using phosphocholine chloride under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification and phosphorylation reactions. The process is optimized for high yield and purity, often involving the use of catalysts and specific reaction conditions such as temperature and pH control .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphocholine moiety. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in organic solvents under mild conditions.
Hydrolysis Reactions: These reactions require either acidic or basic aqueous solutions and are often conducted at elevated temperatures.
Major Products Formed
The major products formed from these reactions include various substituted phosphocholine derivatives and glycerol derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate involves its integration into lipid bilayers, where it can influence membrane fluidity and permeability. It interacts with membrane proteins and other lipids, affecting various cellular processes such as signal transduction and vesicle formation . The molecular targets include phospholipases and other enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Similar in structure but differs in the length of the fatty acid chains.
1,2-Dihexanoyl-sn-glycero-3-phosphocholine: Has shorter fatty acid chains, resulting in different physical properties.
1,2-Dilinoleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, affecting its fluidity and function in membranes.
Uniqueness
1,2-Dihexadecyl-sn-glycero-3-phosphocholine dihydrate is unique due to its specific fatty acid composition, which provides distinct physical and chemical properties. Its ability to form stable lipid bilayers and liposomes makes it particularly valuable in drug delivery and membrane studies .
Properties
Molecular Formula |
C40H88NO8P |
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Molecular Weight |
742.1 g/mol |
IUPAC Name |
[(2R)-2,3-dihexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate;dihydrate |
InChI |
InChI=1S/C40H84NO6P.2H2O/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-35-44-38-40(39-47-48(42,43)46-37-34-41(3,4)5)45-36-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;;/h40H,6-39H2,1-5H3;2*1H2/t40-;;/m1../s1 |
InChI Key |
QKMBRFNLUNBYNN-AGYFHCNHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OCCCCCCCCCCCCCCCC.O.O |
Origin of Product |
United States |
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